N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Description
N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a thiazole-based compound featuring a 3-chlorophenyl substituent at the 4-position of the thiazole ring and a propanamide side chain. Its structure combines a heterocyclic core with halogenated aromatic and amide functionalities, making it a candidate for diverse biological activities. The 3-chlorophenyl group likely contributes to electron-withdrawing effects and hydrophobic interactions, while the propanamide linker may enhance solubility and binding affinity.
Properties
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-3-11(17)15-13-16-12(8(2)18-13)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTRBQXPMXSQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Propanamide Moiety: The final step involves the acylation of the thiazole derivative with propanoyl chloride under basic conditions to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that thiazole derivatives, including N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide, exhibit significant anticancer activity. A study highlighted the efficacy of thiazole-containing compounds against various cancer cell lines, such as human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring enhances their cytotoxicity, making them promising candidates for cancer treatment .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticonvulsant Effects
Recent investigations into the anticonvulsant properties of thiazole derivatives have revealed promising results. Compounds with thiazole moieties have shown effectiveness in reducing seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance biological activity. The structure-activity relationship studies indicate that modifications to the thiazole ring and the incorporation of halogenated phenyl groups significantly influence the compound's potency against cancer cells and bacteria .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives, including this compound, revealed that these compounds inhibited cell proliferation in human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics. This underscores their potential as alternative treatments in oncology .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of thiazole derivatives was screened for antimicrobial activity. The results indicated that certain modifications to the phenyl ring enhanced the compounds' effectiveness against resistant strains of bacteria, highlighting the importance of structural diversity in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chlorophenyl group and thiazole ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects : The 3-chlorophenyl group in the target compound contrasts with electron-donating (e.g., 4-NH2 in 8g) or bulky (e.g., 3,5-(CF3)2 in elinzanetantum) groups. Halogens (Cl, F) enhance hydrophobicity and influence binding via σ-hole interactions .
- Oxadiazole in 8g introduces additional hydrogen-bonding sites .
- Biological Activity : Alkaline phosphatase inhibition in 8d (IC50 = 1.878 mM) suggests that methyl groups at the para position optimize activity, while 3-chlorophenyl may prioritize different targets .
Electronic and Steric Considerations
- Electron-Withdrawing vs. Donating Groups : The 3-chlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions compared to methoxy (electron-donating) analogs in .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in elinzanetantum) may hinder binding to compact active sites, whereas smaller halogens (Cl, F) balance steric and electronic effects .
Biological Activity
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, which is known for its versatile biological activities. The presence of a chlorophenyl group and a methyl substituent at specific positions enhances its potential as a pharmacologically active agent.
Biological Activities
-
Antimicrobial Activity :
- Compounds containing thiazole moieties have shown promising antimicrobial properties. Studies indicate that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
-
Antitumor Activity :
- Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values reported for similar thiazole compounds suggest that modifications in the phenyl ring can significantly enhance antitumor activity .
- Anti-inflammatory Effects :
- Antiviral Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Thiazole Ring : Essential for biological activity; modifications at the 2 or 5 positions can lead to enhanced potency.
- Chlorophenyl Group : The presence of chlorine enhances lipophilicity and may improve binding affinity to biological targets.
- Methyl Substituent : Positioned at the 5th carbon of the thiazole ring, it appears to increase the compound's overall activity by stabilizing interactions with target proteins.
Case Studies
- Anticancer Studies :
- Antimicrobial Efficacy :
Q & A
Q. What are the established synthetic routes for N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Thiazole Core Formation : React 2-amino-5-(3-chlorophenyl)methylthiazole with chloroacetyl chloride in dioxane, using triethylamine as a base at 20–25°C.
Propanamide Functionalization : Introduce the propanamide group via nucleophilic acyl substitution. Purification involves recrystallization from ethanol-DMF mixtures .
Key Variables: Solvent polarity (dioxane vs. alternatives), stoichiometry of chloroacetyl chloride, and temperature control to minimize side reactions.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for solubility and stability under varying pH (4–9) and temperatures (4–40°C). For example:
| Solvent | Solubility (mg/mL) | Stability (t½ at 25°C) |
|---|---|---|
| DMSO | 50 | >30 days |
| Ethanol | 10 | 7 days |
| Stability assays should include HPLC monitoring for degradation products . |
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Methodological Answer : Apply fractional factorial design to evaluate:
- Critical Factors : Reaction temperature (20–40°C), solvent ratio (dioxane:water), and catalyst loading.
- Response Variables : Yield (%) and HPLC purity (%).
Example Setup:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 20°C | 40°C |
| Solvent Ratio | 1:1 | 3:1 |
| Catalyst (mol%) | 5% | 15% |
| Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05) . |
Q. What computational strategies predict regioselectivity in thiazole functionalization?
- Methodological Answer : Use density functional theory (DFT) to model reaction pathways:
- Reaction Coordinates : Compare energy barriers for functionalization at C-2 vs. C-5 positions.
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate dioxane’s role in stabilizing transition states.
Computational results (e.g., Gibbs free energy ΔG‡) guide experimental prioritization of conditions favoring C-2 substitution .
Q. How to resolve contradictions in bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Analysis : Use Hill plots to compare IC₅₀ values in cancer vs. normal cell lines.
- Mechanistic Studies : Employ siRNA knockdown to identify target proteins (e.g., kinase inhibition).
- Data Normalization : Account for variations in cell viability assays (MTT vs. ATP-luminescence) .
Q. What strategies enhance metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties at the propanamide group to improve bioavailability.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies.
- Metabolite Profiling : Use LC-MS/MS to identify primary oxidation sites (e.g., thiazole sulfur) .
Q. How to analyze structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Molecular Docking : Align the compound with ATP-binding pockets (e.g., EGFR kinase PDB: 1M17).
- SAR Table :
| Substituent | IC₅₀ (nM) | Selectivity (EGFR vs. HER2) |
|---|---|---|
| 3-Chlorophenyl | 12 | 10:1 |
| 4-Fluorophenyl | 45 | 3:1 |
| Hydrophobic interactions at the 3-chlorophenyl group enhance potency . |
Data Contradiction Analysis
Q. How to address discrepancies in NMR and X-ray crystallography data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
